![molecular formula C10H8N6 B13321170 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a pyrazolo[3,4-d]pyrimidine moiety. The presence of these fused rings imparts the compound with distinct chemical and biological properties, making it a valuable target for drug discovery and development.
Métodos De Preparación
The synthesis of 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and cleavage of carbon-carbon bonds .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways . For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their amide linkage, which imparts distinct chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position and nature of the nitrogen atoms, leading to variations in their reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related but contain a pyrrole ring instead of a pyrazole ring, resulting in different pharmacological profiles.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H8N6 |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
1-pyridin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H8N6/c11-9-7-5-15-16(10(7)14-6-13-9)8-3-1-2-4-12-8/h1-6H,(H2,11,13,14) |
Clave InChI |
XDFYTMIUDFSEME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C3=NC=NC(=C3C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


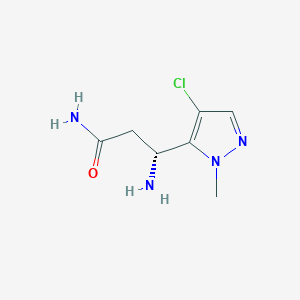

![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
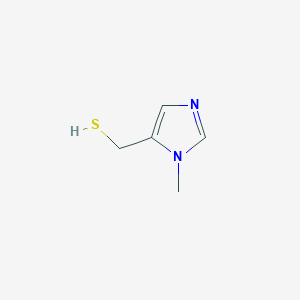
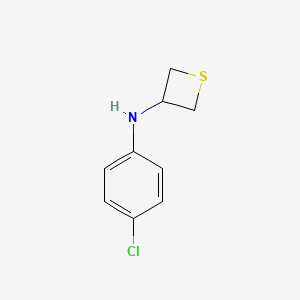

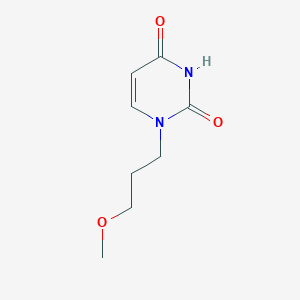
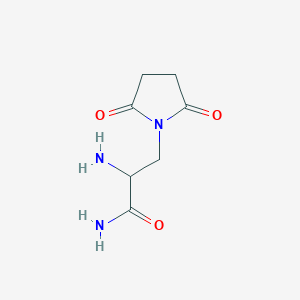

![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)

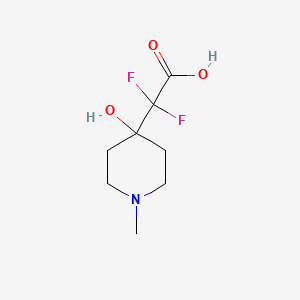
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

